1,8-Dimethylisoquinoline
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Overview
Description
1,8-Dimethylisoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. The compound is characterized by the presence of two methyl groups attached to the first and eighth positions of the isoquinoline ring. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde with an amine, followed by cyclization and oxidation steps.
Another method involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by cyclization to form the isoquinoline ring . This method provides excellent yields and short reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Industrial methods often employ continuous flow reactors and advanced purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. For example, nitration, halogenation, and sulfonation reactions are commonly performed using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of this compound.
Scientific Research Applications
1,8-Dimethylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways involving isoquinoline derivatives.
Medicine: Research has shown potential antitumor and antimicrobial activities of isoquinoline derivatives, making this compound a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,8-Dimethylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, isoquinoline derivatives have been shown to inhibit certain kinases and enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
1,8-Dimethylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Lacks the second methyl group, resulting in different chemical reactivity and biological activity.
3,4-Dimethylisoquinoline: Methyl groups are positioned differently, affecting the compound’s electronic properties and reactivity.
Isoquinoline: The parent compound without any methyl groups, serving as a baseline for comparison.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
1,8-dimethylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-6-7-12-9(2)11(8)10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDWUIFPFNPTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=CC2=CC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554587 |
Source
|
Record name | 1,8-Dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-54-6 |
Source
|
Record name | 1,8-Dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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